molecular formula C22H24N2O4S2 B6543114 2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060246-11-8

2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543114
CAS No.: 1060246-11-8
M. Wt: 444.6 g/mol
InChI Key: XXRLMYDTOUHKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a sulfonamide-acetamide hybrid compound featuring a 5-ethyl-2-methoxybenzenesulfonamido group linked to a phenyl ring and a thiophen-2-ylmethyl acetamide moiety. This structure combines sulfonamide-based pharmacophores, known for diverse biological activities (e.g., antimicrobial, anti-inflammatory), with a thiophene ring, which enhances lipophilicity and modulates electronic properties for target binding .

For example, sulfonamide intermediates can be synthesized via nucleophilic substitution of chlorosulfonamides with amines, followed by coupling with thiophen-2-ylmethyl acetamide groups using carbodiimide-mediated reactions (e.g., EDC/DMAP) . A related compound, 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetic acid, was synthesized via hydrolysis of its ethyl ester precursor with lithium hydroxide, achieving a 77% yield .

Properties

IUPAC Name

2-[4-[(5-ethyl-2-methoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-16-8-11-20(28-2)21(13-16)30(26,27)24-18-9-6-17(7-10-18)14-22(25)23-15-19-5-4-12-29-19/h4-13,24H,3,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLMYDTOUHKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Reported Activity Yield (%) Melting Point (°C) Reference
Target Compound 5-Ethyl-2-methoxybenzenesulfonamido, thiophen-2-ylmethyl ~477.5* Hypothesized antimicrobial N/A N/A
N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (55) 3-Fluorophenyl, methoxy triazole, thiophen-2-yl 465.9 Cytohesin inhibition 32 225–227
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl, thiophen-2-yl 324.2 Antimycobacterial (MIC: 6.25 µg/mL) N/A N/A
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Ethyl triazole, thiophen-2-yl, 4-fluorophenyl 403.5 Not reported N/A N/A
N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide 5-Chloro-2-methoxyphenyl, methyl(thiophen-2-ylmethyl)amino 348.8 Not reported N/A N/A

*Calculated based on structural formula.

Key Observations:

Thiophene Modifications :

  • The antimycobacterial activity of N-(4-bromophenyl)-2-(2-thienyl)acetamide (MIC: 6.25 µg/mL) highlights the importance of the thiophene ring in microbial target engagement . The target compound’s thiophen-2-ylmethyl group may enhance membrane permeability compared to simpler thiophene-acetamides.
  • Substitution with bulkier groups (e.g., triazole in compound 55) reduces yield (32%) but introduces dual functionality for targeting enzymes like cytohesins .

Sulfonamide vs.

Methoxy and Halogen Substituents :

  • Methoxy groups (as in the target and compound 55) improve metabolic stability by reducing oxidative degradation. In contrast, chloro substituents (e.g., ) enhance electrophilicity, which may increase reactivity but also toxicity .

Pharmacokinetic Considerations

  • Metabolic Stability : The 5-ethyl-2-methoxybenzenesulfonamido group may resist cytochrome P450-mediated metabolism better than compounds with unsubstituted phenyl rings (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.